molecular formula C11H11NO2 B173790 methyl 1-methyl-1H-indole-3-carboxylate CAS No. 108438-43-3

methyl 1-methyl-1H-indole-3-carboxylate

Cat. No. B173790
M. Wt: 189.21 g/mol
InChI Key: RAIZQIUZLCMHAK-UHFFFAOYSA-N
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Patent
US06326501B1

Procedure details

Indole-3-carboxylic acid methyl ester (5.0 g, 28.54 mmol), potassium carbonate (2.5 g), N,N-dimethylformamide (35 mL) and dimethyl carbonate (7.2 mL, 85 mmol) were combined and the stirred mixture was heated to reflux (˜130° C.). Within 3.5 h, the reaction had gone to completion as determined by HPLC analysis. After the reaction mixture was cooled to ˜3° C., ice cold water (100 mL) was slowly added. The resulting slightly off-white solid was recovered by filtration and was washed with water (2×50 mL). The solid was not purified further, but was dried in vacuo at 45° C. for 24 h to provide 5.2 g of 1-methylindole-3-carboxylic acid methyl ester (96.3% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
7.2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][CH:6]=1)=[O:4].[C:14](=O)([O-])[O-].[K+].[K+].C(=O)(OC)OC>CN(C)C=O>[CH3:1][O:2][C:3]([C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]([CH3:14])[CH:6]=1)=[O:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(=O)C1=CNC2=CC=CC=C12
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
7.2 mL
Type
reactant
Smiles
C(OC)(OC)=O
Step Four
Name
ice
Quantity
100 mL
Type
reactant
Smiles
Step Five
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the stirred mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to ˜3° C.
FILTRATION
Type
FILTRATION
Details
The resulting slightly off-white solid was recovered by filtration
WASH
Type
WASH
Details
was washed with water (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The solid was not purified further
CUSTOM
Type
CUSTOM
Details
was dried in vacuo at 45° C. for 24 h
Duration
24 h

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
COC(=O)C1=CN(C2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 96.3%
YIELD: CALCULATEDPERCENTYIELD 151.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.